N-(2-bromophenyl)-2-oxo-2-(1-pyrrolidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-oxo-2-(1-pyrrolidinyl)acetamide, commonly known as Brivaracetam, is a novel antiepileptic drug that was first approved by the FDA in 2016. It belongs to the racetam family of drugs and is structurally similar to piracetam. Brivaracetam is used to treat partial-onset seizures in patients with epilepsy. It has shown promising results in clinical trials and is considered a potential alternative to existing antiepileptic drugs.
Wirkmechanismus
Brivaracetam works by binding to a specific site on the synaptic vesicle protein 2A (SV2A) in the brain. SV2A is involved in the release of neurotransmitters, and the binding of Brivaracetam to SV2A reduces the release of neurotransmitters, which in turn reduces the occurrence of seizures.
Biochemical and physiological effects
Brivaracetam has been found to have minimal side effects and is generally well-tolerated by patients. It has a rapid onset of action and a short half-life, which makes it an attractive option for the treatment of epilepsy. Brivaracetam has also been found to have a low potential for drug interactions, which makes it a safe option for patients who are taking other medications.
Vorteile Und Einschränkungen Für Laborexperimente
Brivaracetam has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of SV2A in neurotransmitter release. Brivaracetam also has a high affinity for SV2A, which makes it a potent inhibitor of neurotransmitter release. However, the synthesis of Brivaracetam is complex and requires expertise in organic chemistry, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the study of Brivaracetam. One area of research is the development of new formulations of Brivaracetam that can be administered via alternative routes such as intranasal or transdermal delivery. Another area of research is the study of the long-term effects of Brivaracetam on the brain and its potential use in the treatment of other neurological disorders. Additionally, the development of new SV2A ligands may lead to the discovery of more potent and selective inhibitors of neurotransmitter release.
Synthesemethoden
Brivaracetam can be synthesized using a multi-step process that involves the reaction of 2-bromobenzoyl chloride with pyrrolidine followed by the reaction with ethyl glycinate. The resulting product is then hydrolyzed to obtain Brivaracetam. The synthesis of Brivaracetam is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Brivaracetam has been extensively studied for its antiepileptic properties and has shown promising results in clinical trials. It has been found to be effective in reducing the frequency of seizures in patients with epilepsy. Brivaracetam has also been studied for its potential use in the treatment of other neurological disorders such as migraine and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-oxo-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-5-1-2-6-10(9)14-11(16)12(17)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUKWOMGGZOGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.